molecular formula C9H18N2O2S B6895587 N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6895587
M. Wt: 218.32 g/mol
InChI Key: GQFSKXOQEXVGDX-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropylmethyl group attached to a pyrrolidine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)10-9-4-5-11(7-9)6-8-2-3-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFSKXOQEXVGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via an alkylation reaction using cyclopropylmethyl halides.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the pyrrolidine derivative with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: The compound is used in the development of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects. The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]methanesulfonamide: can be compared with other sulfonamides such as sulfamethoxazole and sulfadiazine.

    Cyclopropylmethyl derivatives: Compounds like cyclopropylmethylamine and cyclopropylmethyl chloride.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound for various applications.

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